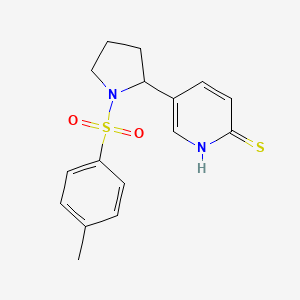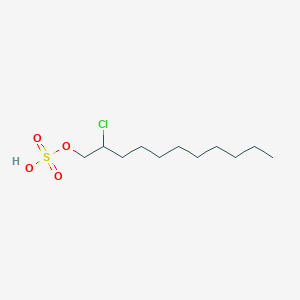
2-Chloroundecyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroundecyl hydrogen sulfate is an organosulfur compound with the molecular formula C11H23ClO4S. It is a sulfate ester derived from undecanol, where a chlorine atom is substituted at the second carbon position. This compound is known for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroundecyl hydrogen sulfate typically involves the following steps:
Chlorination of Undecanol: Undecanol is reacted with thionyl chloride (SOCl2) to introduce a chlorine atom at the second carbon position, forming 2-chloroundecanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Chloroundecyl hydrogen sulfate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines.
Hydrolysis: In the presence of water, the sulfate ester can hydrolyze to form undecanol and sulfuric acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atom.
Acids and Bases: Strong acids or bases can catalyze hydrolysis reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can oxidize the sulfate group.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-hydroxyundecyl sulfate or 2-amino-undecyl sulfate.
Hydrolysis Products: Undecanol and sulfuric acid.
Oxidation Products: Sulfonic acids.
科学的研究の応用
2-Chloroundecyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents
作用機序
The mechanism of action of 2-Chloroundecyl hydrogen sulfate primarily involves its surfactant properties. The sulfate group interacts with water molecules, while the hydrophobic alkyl chain interacts with non-polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic molecules. In biological systems, it can disrupt cell membranes, leading to cell lysis and protein extraction .
類似化合物との比較
Similar Compounds
Sodium dodecyl sulfate (SDS): Another sulfate ester with similar surfactant properties but a different alkyl chain length.
2-Chlorodecyl hydrogen sulfate: Similar structure but with a shorter alkyl chain.
2-Chlorododecyl hydrogen sulfate: Similar structure but with a longer alkyl chain.
Uniqueness
2-Chloroundecyl hydrogen sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate surfactant strength and solubility enhancement .
特性
分子式 |
C11H23ClO4S |
|---|---|
分子量 |
286.82 g/mol |
IUPAC名 |
2-chloroundecyl hydrogen sulfate |
InChI |
InChI=1S/C11H23ClO4S/c1-2-3-4-5-6-7-8-9-11(12)10-16-17(13,14)15/h11H,2-10H2,1H3,(H,13,14,15) |
InChIキー |
STAZELHJFAFUPD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(COS(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)


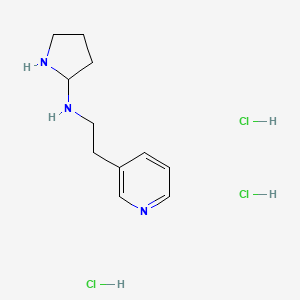

![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
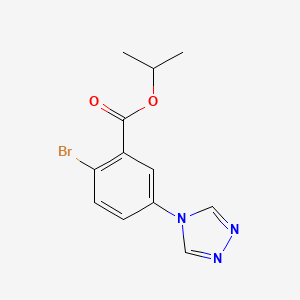
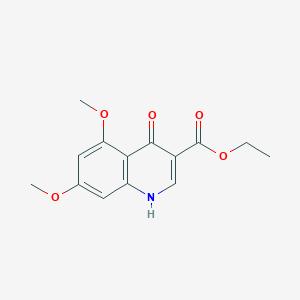
![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)

